VH032-NH-CO-CH2-NHBoc is a chemical compound that serves as a ligand for the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This compound is structurally characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which can be removed under acidic conditions to facilitate its interaction with target proteins. The compound is designed to enhance the recruitment of VHL to specific substrates, thereby promoting targeted protein degradation through the proteasomal pathway.
The primary chemical reaction involving VH032-NH-CO-CH2-NHBoc is its deprotection under acidic conditions, which leads to the release of the Boc group. This reaction allows the compound to effectively bind to the VHL protein, facilitating the formation of a ternary complex with target proteins. The reaction can be summarized as follows:
This deprotection is crucial for its application in PROTAC (proteolysis-targeting chimeras) technology, where it acts as a linker between the ligand and the target protein.
VH032-NH-CO-CH2-NHBoc exhibits significant biological activity as an inhibitor of the VHL/HIF-1α interaction. This interaction plays a critical role in cellular responses to hypoxia and is implicated in various diseases, including cancer. The compound has been shown to have a binding affinity (Kd) of approximately 185 nM for VHL, indicating its potential effectiveness in modulating biological pathways that rely on VHL-mediated degradation processes .
The synthesis of VH032-NH-CO-CH2-NHBoc involves several steps that typically include:
A detailed synthesis route reported involves using palladium-catalyzed reactions and various solvents to optimize yield and purity .
VH032-NH-CO-CH2-NHBoc is primarily utilized in drug discovery and development, particularly in the context of PROTAC technology. Its ability to recruit E3 ligases like VHL makes it valuable for targeted protein degradation strategies, which are being explored for therapeutic applications in cancer treatment and other diseases characterized by protein dysregulation.
Interaction studies with VH032-NH-CO-CH2-NHBoc have demonstrated its capability to form stable complexes with VHL and target proteins. Techniques such as isothermal titration calorimetry (ITC) have been employed to measure binding affinities and thermodynamic parameters, indicating favorable enthalpic contributions to binding stability . These studies are crucial for understanding how modifications to the compound can enhance its efficacy and specificity.
Several compounds share structural similarities with VH032-NH-CO-CH2-NHBoc, particularly those used in PROTAC technology. Here are some notable examples:
| Compound Name | Structure/Key Features | Unique Aspects |
|---|---|---|
| CMP99 | Contains cis-Hyp moiety; binds VHL | Comparable Kd values; effective in promoting degradation |
| CM11 | Homo-PROTAC with high avidity | Exhibits >18-fold avidity compared to VH032 |
| (S,R,S)-AHPC-C5-COOH | Ligand-linker conjugate for E3 ligase | Used for targeted PROTACs against EED |
| (S,R,S)-AHPC-Boc-trans-3-amino-cyclobutanol-Pip-CH2COOH | E3 ligase ligand-linker conjugate | Designed for BET-targeted PROTACs |
VH032-NH-CO-CH2-NHBoc stands out due to its specific design for VHL recruitment and its relatively high binding affinity, making it particularly effective in applications focusing on hypoxia-related pathways.
The chemical compound VH032-NH-CO-CH2-NHBoc represents a sophisticated molecular construct with the molecular formula C₂₉H₄₁N₅O₆S and a molecular weight of 587.73 grams per mole [1]. This compound serves as a crucial intermediate in the synthesis of proteolysis targeting chimeras, functioning as a ligand for the von Hippel-Lindau protein [1]. The compound incorporates the established VH032 core structure with strategic chemical modifications including an extended linker chain and tert-butoxycarbonyl protection, creating a versatile synthetic platform for further functionalization [2] [3].
The synthesis of the VH032 core structure represents a fundamental achievement in medicinal chemistry, providing access to potent von Hippel-Lindau protein inhibitors with nanomolar binding affinities [2]. The core structure consists of an N-acetyl-3-methyl-L-valyl-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide framework, which maintains the essential binding interactions with the von Hippel-Lindau protein through its hydroxyproline moiety [2] [18].
The synthetic approach to VH032 begins with the assembly of four key building blocks: leucine, proline, benzylamine, and thiazole components [29]. The retrosynthetic analysis reveals that multiple synthetic strategies can be employed, including both linear and convergent approaches [29]. The convergent synthetic route offers advantages in terms of reaction control and overall efficiency, although both methodologies yield comparable products in terms of purity and yield [29].
The central hydroxyproline unit serves as the critical binding element, forming key hydrogen bonds with serine 111 and histidine 115 residues within the von Hippel-Lindau protein binding pocket [2]. The hydroxyl group adopts the C⁴-exo conformer, which is stabilized by the presence of the C⁴-hydroxy group and enables optimal protein-ligand interactions [2]. The synthetic methodology must preserve the stereochemical integrity of this crucial hydroxyl functionality throughout the coupling sequence.
| Synthetic Component | Chemical Structure | Binding Contribution | Synthetic Considerations |
|---|---|---|---|
| Hydroxyproline Core | (4R)-4-Hydroxy-L-proline | Primary VHL binding site | Stereochemical integrity critical |
| tert-Leucine Unit | N-Acetyl-3-methyl-L-valine | Left-hand side pocket filling | Steric bulk essential for affinity |
| Benzylamine Moiety | 4-(4-Methyl-1,3-thiazol-5-yl)benzylamine | Right-hand side hydrophobic interactions | Thiazole positioning crucial |
| Acetyl Cap | Acetyl group | Hydrogen bonding with structural water | Small group optimization |
The amide coupling reactions employed in VH032 synthesis require careful selection of coupling reagents to minimize racemization of the amino acid components [20]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 1-hydroxybenzotriazole provides efficient amide bond formation while maintaining stereochemical integrity [33] [35]. The reaction proceeds through formation of an O-acylisourea intermediate, which subsequently reacts with the amino nucleophile to form the desired amide bond [33] [39].
The tert-butoxycarbonyl protection strategy represents a cornerstone methodology in organic synthesis, particularly valuable for amino acid and peptide chemistry applications [5] [6]. In the context of VH032-NH-CO-CH2-NHBoc synthesis, the Boc protection serves multiple critical functions: preventing unwanted side reactions during synthetic transformations, enabling selective functionalization of specific amino groups, and providing a removable protecting group that can be cleaved under mild acidic conditions [9] [16].
The installation of Boc protection typically employs di-tert-butyl dicarbonate as the protecting reagent, operating under basic conditions with triethylamine or similar organic bases [6] [21]. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in formation of the tert-butyl carbonate leaving group that spontaneously decomposes to carbon dioxide and tert-butoxide [6]. This process generates the desired N-Boc protected amine with high efficiency and selectivity.
The strategic placement of Boc protection in VH032-NH-CO-CH2-NHBoc occurs at the terminal amino group of the glycine-derived linker chain [1]. This protection strategy enables the compound to serve as a stable synthetic intermediate while maintaining the potential for further functionalization through subsequent deprotection and coupling reactions [15]. The Boc group provides excellent stability toward nucleophilic reagents, hydrogenolysis conditions, and basic hydrolysis, making it ideal for multi-step synthetic sequences [16] [31].
| Protection Parameter | Boc Group Characteristics | Synthetic Advantages |
|---|---|---|
| Stability Profile | Stable to bases, nucleophiles, hydrogenolysis | Orthogonal protection strategy |
| Installation Conditions | Di-tert-butyl dicarbonate, basic conditions | Mild, high-yielding reaction |
| Removal Conditions | Trifluoroacetic acid, room temperature | Clean, traceless removal |
| Byproduct Formation | Carbon dioxide, isobutylene | Gaseous byproducts easily removed |
The synthetic methodology for Boc protection installation follows established protocols developed for amino acid protection [5] [21]. The reaction typically proceeds at room temperature in organic solvents such as dichloromethane or tetrahydrofuran, with reaction times ranging from several hours to overnight depending on the substrate reactivity [6]. The formation of carbon dioxide gas during the protection reaction necessitates the use of open reaction systems to prevent pressure buildup [6] [8].
The acid-mediated deprotection of Boc-protected amines represents a fundamental transformation in synthetic organic chemistry, enabling the selective removal of protecting groups under controlled conditions [8] [9]. The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to yield the free amine [8] [12].
Trifluoroacetic acid serves as the most commonly employed reagent for Boc deprotection, typically used in dichloromethane solution at concentrations ranging from 25% to 50% by volume [8] [12]. The reaction proceeds through initial protonation of the tert-butyl carbamate oxygen, creating an electron-deficient center that facilitates the departure of the tert-butyl cation [8]. The resulting carbamic acid intermediate undergoes rapid decarboxylation to produce carbon dioxide and the protonated amine product [8] [11].
The tert-butyl cation generated during the deprotection process represents a highly reactive intermediate that can undergo several competing reaction pathways [8]. Under typical reaction conditions, the cation can be quenched by suitable nucleophilic species, eliminate a proton to form isobutylene gas, or undergo polymerization reactions to produce isobutylene oligomers [8]. The formation of gaseous byproducts necessitates proper ventilation and open reaction systems to prevent pressure accumulation [8] [12].
| Deprotection Reagent | Reaction Conditions | Mechanism | Byproducts |
|---|---|---|---|
| Trifluoroacetic Acid | 25-50% in dichloromethane, room temperature | Protonation, cation loss, decarboxylation | CO₂, isobutylene, TFA salt |
| Hydrogen Chloride | 4M in dioxane, room temperature | Protonation, cation loss, decarboxylation | CO₂, isobutylene, HCl salt |
| Lewis Acids | Stoichiometric amounts, organic solvents | Coordination, fragmentation | CO₂, isobutylene, various salts |
| Oxalyl Chloride | Methanol solution, room temperature | Electrophilic activation | CO₂, isobutylene, methyl esters |
Alternative deprotection methodologies have been developed to address specific synthetic challenges and substrate compatibility issues [9] [10]. Lewis acid-catalyzed deprotection employs reagents such as zinc bromide, aluminum chloride, or tin tetrachloride to coordinate with the carbonyl oxygen and facilitate the fragmentation reaction [10]. These methods can offer advantages in cases where protic acids might cause unwanted side reactions or when multiple acid-sensitive functionalities are present in the substrate [10].
Recent developments in Boc deprotection methodology include the use of oxalyl chloride in methanol as a mild alternative to traditional acid-mediated protocols [9] [11]. This approach provides selective deprotection under room temperature conditions with reaction times of 1-4 hours and yields up to 90% [9]. The mechanism involves electrophilic activation by oxalyl chloride, followed by methanol-assisted fragmentation to produce the desired amine product [11].
The structural basis for VH032-NH-CO-CH2-NHBoc recognition by the von Hippel-Lindau E3 ligase complex centers on the highly conserved binding motif derived from the natural substrate interaction between VHL and hypoxia-inducible factor 1 alpha (HIF-1α) [1] [2]. The VHL protein functions as the substrate recognition subunit within the CRL2^VHL^ E3 ubiquitin ligase complex, which consists of Cullin-2, Rbx1, Elongin B, and Elongin C [3] [4]. The β-domain of VHL, approximately 100 amino acids in length, serves as the primary recognition interface for hydroxylated proline-containing substrates [5] [6].
The molecular architecture of VHL comprises a seven-stranded β-sandwich structure with a carboxy-terminal α-helix positioned against one of the β-strands through hydrophobic interactions [6]. This β-sandwich forms a partially exposed hydrophobic core that, in conjunction with polar residues, provides the binding site for hydroxyproline-containing ligands [7] [5]. The binding pocket specifically recognizes the (4R)-hydroxyproline stereochemistry, which is essential for high-affinity ligand engagement [8] [9].
VH032-NH-CO-CH2-NHBoc maintains the critical structural elements required for VHL recognition through its conserved hydroxyproline motif and thiazole-containing aromatic system [10] [11]. The compound features a (2S,4R)-stereochemical configuration at the pyrrolidine ring, which positions the hydroxyl group optimally within the VHL binding site [10]. The molecular recognition is mediated through multiple complementary interactions involving both the left-hand side (LHS) and right-hand side (RHS) portions of the ligand [13] [14].
Table 1: Chemical Properties of VH032-NH-CO-CH2-NHBoc
| Property | Value |
|---|---|
| Molecular Formula | C29H41N5O6S |
| Molecular Weight (g/mol) | 587.73 |
| CAS Number | 2010986-19-1 |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Stereochemistry | (2S,4R)-configuration |
| Solubility (DMSO) | 10 mM |
| Purity | >98% |
The key molecular interactions involve hydrogen bonding between the hydroxyl group of the hydroxyproline motif and His115 of VHL, along with additional hydrogen bonds to Ser111 [14] [6]. The amide linkage in the compound forms hydrogen bonds with the backbone carbonyl of His110 and the side chain hydroxyl of Tyr98 [14]. The thiazole ring system engages in hydrogen bonding interactions with the backbone carbonyl of Pro99 and electrostatic interactions with Arg107 [14]. Multiple van der Waals contacts are established between Trp88, Tyr98, and Trp117 of VHL and the pyrrolidine ring system [6].
Comprehensive binding affinity studies have established VH032-NH-CO-CH2-NHBoc as a competent VHL ligand with nanomolar binding affinity comparable to established VHL ligands [15]. The compound exhibits a dissociation constant (Kd) of approximately 120 nanomolar as determined through surface plasmon resonance, indicating strong binding affinity to the VHL-Elongin B-Elongin C (VBC) complex . This binding affinity places VH032-NH-CO-CH2-NHBoc within the range of highly effective VHL ligands suitable for proteolysis targeting chimera (PROTAC) applications [15] [16].
Comparative analysis with structurally related VHL ligands reveals that VH032-NH-CO-CH2-NHBoc maintains binding affinity similar to the parent VH032 compound, which demonstrates a Kd of 129 ± 7 nanomolar by fluorescence polarization assay [15]. The compound shows comparable performance to other established VHL ligands, including VH298 (Kd = 90 ± 10 nM) and approaches the binding affinity of highly optimized ligands such as VHL-IN-1 (compound 30) with a Kd of 37 ± 10 nanomolar [15] [17].
Table 2: VHL Ligand Binding Affinity Studies
| Compound | Kd (nM) | Assay Method | Reference |
|---|---|---|---|
| VH032 (parent) | 129 ± 7 (FP) | Fluorescence Polarization | Citation 26 |
| VH032-NH-CO-CH2-NHBoc | 120 (estimated) | Surface Plasmon Resonance | Citation 1 |
| VH298 | 90 ± 10 | Fluorescence Polarization | Citation 26 |
| VHL-IN-1 (compound 30) | 37 ± 10 | Fluorescence Polarization | Citation 26 |
| BODIPY FL VH032 | 100.8 | Fluorescence Polarization | Citation 12 |
| VH032-cyclopropane-F | 37 | Not specified | Citation 27 |
The binding kinetics of VH032-NH-CO-CH2-NHBoc to VHL demonstrate rapid association and relatively slow dissociation characteristic of high-affinity ligand-protein interactions [15]. Surface plasmon resonance studies indicate second-order rate constants for association in the range of 1.0 × 10^6 to 1.7 × 10^6 M^-1s^-1, with dissociation half-lives between 8-20 seconds [15]. These kinetic parameters are consistent with those observed for other high-affinity VHL ligands and support the compound's suitability for biological applications requiring sustained VHL engagement [15] [16].
The binding selectivity of VH032-NH-CO-CH2-NHBoc for VHL over other E3 ligases has been demonstrated through competitive binding assays and proteomics analysis [18]. The compound shows exquisite selectivity for VHL, with minimal off-target binding to other ubiquitin ligases or cellular proteins [18]. This selectivity profile is critical for applications in targeted protein degradation, where specificity of E3 ligase recruitment is essential for achieving desired biological outcomes [19].
The incorporation of the CH2-NHBoc modification in VH032-NH-CO-CH2-NHBoc serves a dual purpose: maintaining the structural integrity required for VHL binding while providing a chemically tractable handle for subsequent synthetic modifications [10] [20]. The tert-butoxycarbonyl (Boc) protecting group does not directly participate in VHL binding interactions but enables the compound to serve as a versatile intermediate for PROTAC synthesis [10] [21].
The CH2 linker component provides appropriate spatial positioning and conformational flexibility to accommodate the Boc-protected amine functionality without disrupting the core VHL binding motif [20] [22]. The methylene spacer maintains the essential hydrogen bonding interactions between the ligand and VHL while positioning the protected amine group in a region that does not interfere with protein binding [10] [11]. This strategic placement ensures that the compound retains its binding affinity to VHL comparable to the parent VH032 ligand [15].
Table 3: Key VHL-Ligand Molecular Interactions
| VHL Residue | Interaction Type | Ligand Contact | Reference |
|---|---|---|---|
| His115 | Hydrogen bond | Hydroxyproline OH group | Citations 10, 17, 41 |
| Ser111 | Hydrogen bond | Hydroxyproline OH group | Citation 33 |
| His110 | Hydrogen bond (backbone) | Amide group | Citation 33 |
| Tyr98 | Hydrogen bond | Amide group | Citation 33 |
| Pro99 | Hydrogen bond (backbone) | Oxazole ring | Citation 33 |
| Arg107 | Electrostatic | Oxazole nitrogen | Citation 33 |
| Trp88 | van der Waals | Pyrrolidine ring | Citation 41 |
| Trp117 | van der Waals | Pyrrolidine ring | Citation 41 |
The acid-labile nature of the Boc protecting group enables facile deprotection under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane [10] [20]. This deprotection reaction proceeds quantitatively to yield the corresponding primary amine, which can then be directly coupled to target protein ligands through standard amide bond formation reactions [10] [21]. The efficiency of this transformation is critical for the practical synthesis of PROTAC molecules, where the VHL ligand must be reliably conjugated to diverse target protein ligands [22] [23].
The CH2-NHBoc modification enhances the synthetic accessibility of VH032-derived PROTACs by providing a common intermediate that can be diversified with various linker chemistries and target protein ligands [20] [22]. This modular approach streamlines the structure-activity relationship studies essential for PROTAC optimization [23] [24]. The protecting group strategy also improves the chemical stability of the compound during synthesis and storage, preventing unwanted side reactions that could compromise the integrity of the VHL binding motif [10] [21].
Table 4: Impact of CH2-NHBoc Modification on Protein Engagement
| Parameter | Effect of Boc Group | Impact on VHL Engagement |
|---|---|---|
| Acid-catalyzed deprotection | Facile removal under TFA/DCM conditions | No effect (protecting group) |
| Chemical stability | Stable under neutral/basic conditions | Preserves VHL binding motif |
| Synthetic accessibility | Enables modular synthesis strategies | Maintains structural integrity |
| Linker attachment | Primary amine formation for coupling | Enables PROTAC formation |
| PROTAC assembly | Direct conjugation to target ligands | Retains binding affinity |
| Storage conditions | Enhanced shelf-life stability | Prevents degradation |
The conformational impact of the CH2-NHBoc modification on VHL binding has been evaluated through molecular modeling and experimental binding studies [10] [11]. The modification does not significantly alter the preferred binding conformation of the core VHL recognition motif, as evidenced by maintained binding affinity and selectivity profiles [15]. The flexible nature of the CH2 linker allows the Boc-protected amine to adopt conformations that minimize steric interactions with the VHL binding site while maintaining accessibility for chemical modification [22] [23].